molecular formula C16H20Cl2N2O B4836538 1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine

1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine

Cat. No. B4836538
M. Wt: 327.2 g/mol
InChI Key: BRQAUOXSQVKWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine, also known as CDCP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. It has also been found to interact with voltage-gated ion channels, which play a crucial role in the transmission of electrical signals in nerve cells.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It also exhibits potent analgesic activity, which is thought to be mediated by its interaction with opioid receptors in the brain. Additionally, 1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine has been found to reduce anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its low solubility in water and its potential toxicity at high doses limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine. One area of interest is the development of novel analogs with improved pharmacological properties. Another potential avenue of research is the investigation of the effects of 1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine on other neurotransmitter systems in the brain. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of 1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine and to explore its potential as a therapeutic agent for cancer.

Scientific Research Applications

1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine has been found to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to possess antitumor activity against certain types of cancer. In addition, 1-(cyclobutylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine has been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

cyclobutyl-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O/c17-14-5-2-6-15(18)13(14)11-19-7-9-20(10-8-19)16(21)12-3-1-4-12/h2,5-6,12H,1,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQAUOXSQVKWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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